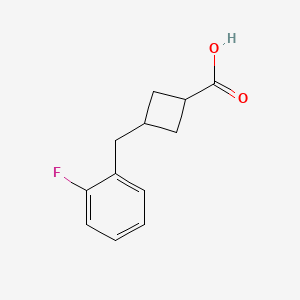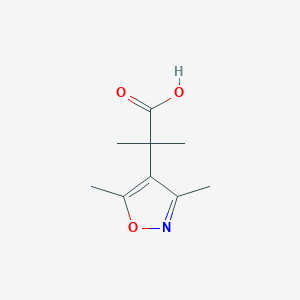
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid
Overview
Description
“2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 897008-27-4 . It has a molecular weight of 169.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is C8H11NO3 . The InChI Code is 1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) .
Scientific Research Applications
Synthesis and Transformations
- 2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid derivatives play a significant role in the synthesis and transformation of various chemical compounds. For instance, the synthesis of derivatives like 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives involve transformations that include introducing highly basic aliphatic amines into the oxazole position and integrating the oxazol-2-yl moiety into the oxazole ring (Prokopenko et al., 2010).
Chiral Separation Techniques
- Chiral supercritical fluid chromatography (SFC) has been utilized to resolve racemic mixtures of 2,2-dimethyl-3-aryl-propanoic acids, including those containing this compound. This technique demonstrates the importance of these compounds in the development of efficient separation methods in pharmaceutical and chemical research (Wu et al., 2016).
Analysis of Lipids and Fatty Acids
- In lipid analysis, derivatives of this compound, such as 2-alkenyl-4,4-dimethyloxazoline derivatives, are used for direct reaction with oils or total lipid extracts. This method is particularly beneficial for analyzing samples rich in lipids containing α-unsaturated ethers, as it prevents the formation of dimethylacetals which can complicate chromatograms (Garrido & Medina, 1994).
Electrochemical Studies
- Electrochemical studies involving this compound derivatives, such as the electroreduction of 2-oxazolines, have been conducted to understand their cathodic behavior and potential applications in synthesis. For example, the electroreduction of 2-phenyl-4,4-dimethyl-2-oxazoline at mercury electrodes has been explored (Ryan & Kariv-Miller, 1988).
Synthesis of Complex Compounds
- These compounds are also used in the synthesis of complex chemical structures, such as the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of thiopeptide antibiotics. The synthesis involves Bohlmann-Rahtz heteroannulation of a 1-(oxazol-4-yl)enamine (Bagley et al., 2005).
Applications in Gas Chromatography
- Derivatives of this compound have been used in developing gas chromatographic methods for the analysis of various herbicides. These derivatives provide a basis for efficient and multiresidue analysis in different matrices (Anisuzzaman et al., 2000).
Safety and Hazards
The safety information available indicates that “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Biochemical Analysis
Biochemical Properties
2-(Dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may impact the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can affect cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The localization of the compound can also be influenced by its interactions with other biomolecules, such as binding proteins or receptors.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-7(6(2)13-10-5)9(3,4)8(11)12/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLRTNSXAESAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



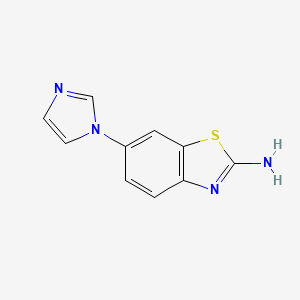

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)


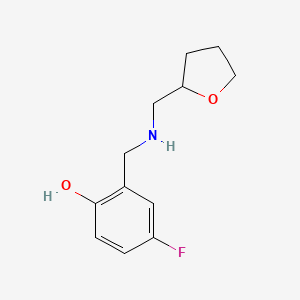

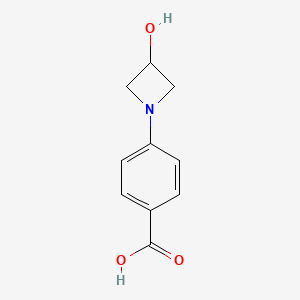
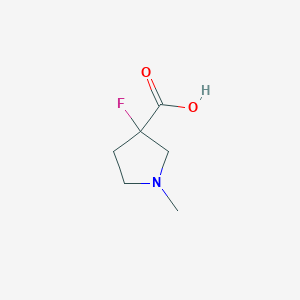

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)

